molecular formula C15H9N3O2S B2898949 benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione CAS No. 688792-98-5

benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

Cat. No.: B2898949
CAS No.: 688792-98-5
M. Wt: 295.32
InChI Key: RZSPRVUJHAKGTH-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione is a polycyclic heteroaromatic compound featuring a unique arrangement of nitrogen, sulfur, and oxygen atoms within its structure. This compound boasts intricate ring systems, making it of particular interest for research in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione, one common approach involves:

  • Condensation reactions: Starting with appropriate diamine and diacid derivatives under controlled conditions.

  • Cyclization reactions: Using catalytic amounts of acids or bases to facilitate ring formation.

  • Sulfur insertion: Introducing sulfur atoms using thionation reagents such as Lawesson’s reagent.

Industrial Production Methods: Scaling up for industrial production may incorporate:

  • Continuous flow synthesis: Ensuring better yield and efficiency.

  • Solvent-free synthesis: For eco-friendly and sustainable production.

  • Microwave-assisted synthesis: Accelerating reaction times and enhancing yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Typically, this compound undergoes oxidation reactions, forming sulfoxides or sulfones.

  • Reduction: : Reduction may lead to various dihydro and tetrahydro derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions occur on different parts of the molecule, especially on the nitrogen and sulfur atoms.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, alkylating agents, nitro compounds.

Major Products:
  • Sulfoxides and sulfones: : From oxidation reactions.

  • Dihydro derivatives: : From reduction reactions.

  • Various substituted derivatives: : From electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

  • Ligand design: : Used in creating ligands for metal complexes.

  • Catalysis: : Acts as a catalyst or co-catalyst in organic transformations.

Biology:
  • Antimicrobial properties: : Exhibits activity against various bacteria and fungi.

  • Anticancer research: : Potential use in designing cancer therapeutics due to its unique structure and biological activity.

Medicine:
  • Pharmaceutical intermediates: : Used in the synthesis of potential drugs for treating various diseases.

Industry:
  • Materials science: : Contributes to the development of new materials with unique electronic and optical properties.

  • Agricultural chemicals: : Potential use in creating pesticides or herbicides.

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets:

  • Enzyme inhibition: : Inhibits enzymes by binding to their active sites.

  • DNA intercalation: : Inserts itself between DNA bases, disrupting replication and transcription processes.

  • Receptor binding: : Binds to specific receptors, triggering or inhibiting cellular pathways.

Comparison with Similar Compounds

Unique Features:

  • Enhanced stability: : Due to the presence of multiple heteroatoms.

  • Increased biological activity: : Relative to simpler heterocycles.

Similar Compounds:
  • Benzo[1,2-b:4,5-b']dithiophene: Shares some structural features but lacks nitrogen atoms.

  • Quinazoline derivatives: Similar core structure but different substituents.

  • Imidazo[1,2-a]pyridine: Contains imidazole and pyridine rings but in a different arrangement.

This compound’s distinct structure and reactivity make it a significant subject for ongoing scientific exploration.

Properties

CAS No.

688792-98-5

Molecular Formula

C15H9N3O2S

Molecular Weight

295.32

IUPAC Name

5,7-dioxa-11,13,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(20),2,4(8),9,14,16,18-heptaene-12-thione

InChI

InChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21)

InChI Key

RZSPRVUJHAKGTH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3

solubility

not available

Origin of Product

United States

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